5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID
Description
5-{[(4-Fluorophenyl)methyl]amino}-2-(morpholin-4-yl)benzoic acid is a benzoic acid derivative featuring two critical structural motifs:
- A 4-fluorobenzylamino group at the 5-position of the benzene ring.
- A morpholine moiety at the 2-position.
These groups confer distinct physicochemical and pharmacological properties. The fluorophenyl group enhances metabolic stability and lipophilicity, while the morpholine ring improves aqueous solubility due to its polar oxygen and nitrogen atoms.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methylamino]-2-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c19-14-3-1-13(2-4-14)12-20-15-5-6-17(16(11-15)18(22)23)21-7-9-24-10-8-21/h1-6,11,20H,7-10,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJUBTFFJQNMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NCC3=CC=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:
Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of 4-fluorobenzylamine, which is then reacted with a suitable benzoic acid derivative.
Coupling Reaction: The fluorobenzyl intermediate is then coupled with 2-(4-morpholinyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification methods, such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Impact of Substituents on Lipophilicity: The target compound’s estimated logP (~3.5) is lower than derivatives with aromatic heterocycles (e.g., pyrimidine in , logP ~4.2) but higher than morpholine-carbonyl analogs (logP ~1.5, ). This balance suggests favorable absorption and distribution profiles. Fluorophenyl groups generally increase logP compared to non-halogenated analogs, enhancing membrane permeability .
Solubility and Extraction Efficiency :
- Morpholine-containing compounds (e.g., target compound and ) exhibit higher aqueous solubility than purely aromatic derivatives. This aligns with evidence that polar groups like morpholine improve distribution coefficients (m), enhancing extraction rates in liquid membranes .
- Compounds with bulky substituents (e.g., pyrimidine in ) may experience slower extraction due to steric hindrance despite higher logP .
Biological Activity: Morpholine and fluorophenyl motifs are recurrent in kinase inhibitors (e.g., compounds in ). The target compound’s benzylamino group may offer flexible binding compared to rigid carbonyl-linked analogs (e.g., ). Pyrimidine-containing derivatives () likely engage in additional hydrogen bonding or π-stacking, critical for target affinity in anticancer applications.
Synthetic Considerations: The target compound’s synthesis may involve reductive amination for the benzylamino group and nucleophilic substitution for morpholine attachment, paralleling methods in . Coupling agents like HATU (used in ) could facilitate amide bond formation if further functionalization is required.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
